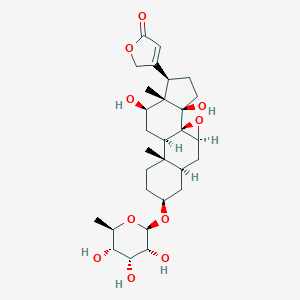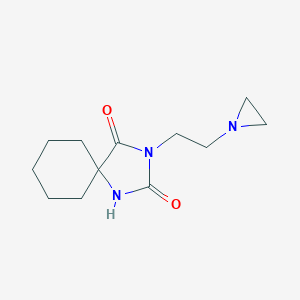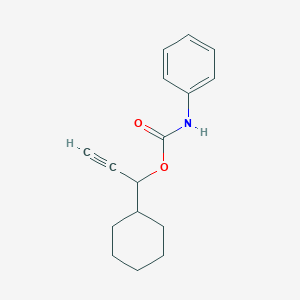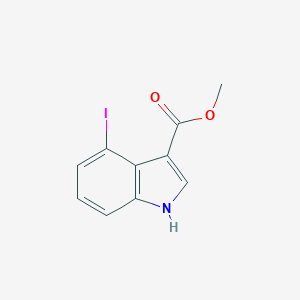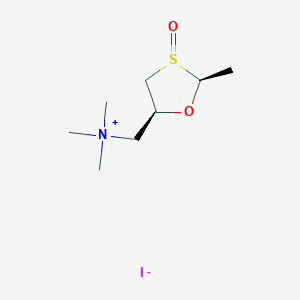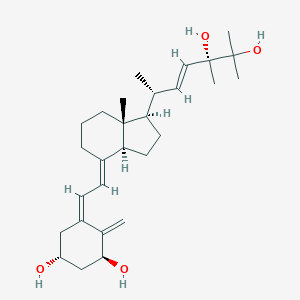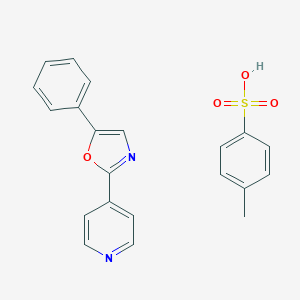
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid, also known as PPO-MSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is used to detect the presence of metal ions, particularly zinc ions, in biological samples.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves the binding of zinc ions to the fluorescent probe, resulting in a change in fluorescence intensity. This change in fluorescence intensity can be measured using various techniques, including fluorescence spectroscopy and fluorescence microscopy. The binding of zinc ions to 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid is highly specific, and the probe does not bind to other metal ions, making it an ideal tool for detecting zinc ions in biological samples.
Biochemical and Physiological Effects:
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has been shown to have minimal biochemical and physiological effects on biological samples, making it an ideal tool for detecting zinc ions in vivo. The probe has been used to detect zinc ions in various biological samples, including cells, tissues, and organs, without affecting their viability or function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has several advantages for lab experiments, including its high specificity for zinc ions, its low toxicity, and its ability to detect zinc ions in vivo. However, there are also some limitations to using 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid, including its limited ability to detect zinc ions in complex biological samples and its inability to detect zinc ions in real-time.
Orientations Futures
There are several future directions for the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in scientific research. One direction is the development of new fluorescent probes that can detect other metal ions, such as copper and iron, in biological samples. Another direction is the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in the development of new therapies for diseases associated with zinc deficiency or excess. Additionally, the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in real-time imaging of zinc ions in biological samples is an area of active research.
Méthodes De Synthèse
The synthesis of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves a multi-step process that begins with the reaction of 4-pyridyl-2-bromoacetophenone with 2-aminophenyl phenyl ketone to form 5-phenyl-2-(4-pyridyl)-1,3-oxazole. This compound is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid. This synthesis method has been optimized to produce high yields of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid with high purity.
Applications De Recherche Scientifique
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions, in biological samples. Zinc is an essential metal ion that plays a critical role in various biological processes, including DNA synthesis, protein synthesis, and enzymatic reactions. The detection of zinc ions in biological samples is crucial for understanding the role of zinc in these processes and for developing new therapies for diseases associated with zinc deficiency or excess.
Propriétés
Numéro CAS |
100929-93-9 |
|---|---|
Nom du produit |
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid |
Formule moléculaire |
C21H18N2O4S |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;5-phenyl-2-pyridin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C14H10N2O.C7H8O3S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10) |
Clé InChI |
PNIUSINMRMVPGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





